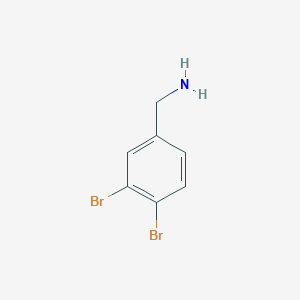

(3,4-Dibromophenyl)methanamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3,4-dibromophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMFUBINPABFSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495966 | |

| Record name | 1-(3,4-Dibromophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64382-95-2 | |

| Record name | 3,4-Dibromobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64382-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dibromophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dibromophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 3,4 Dibromophenyl Methanamine and Its Structural Analogs

Catalytic Approaches to Primary Benzylic Amine Synthesis

Catalytic routes provide the most direct and atom-economical methods for the synthesis of primary benzylic amines. These strategies often rely on the reductive amination of carbonyl compounds or the direct functionalization of C-H bonds, mediated by transition metal complexes or small organic molecules.

Transition Metal-Catalyzed Reductive Amination Strategies

Reductive amination, the conversion of a carbonyl group to an amine via an intermediate imine, is one of the most widely used methods for C-N bond formation. Transition metal catalysts have been instrumental in developing highly efficient versions of this reaction, often using molecular hydrogen or other readily available reducing agents.

Nickel, as an earth-abundant and cost-effective metal, has emerged as a powerful catalyst for reductive amination. Various heterogeneous and homogeneous nickel catalysts have been developed for the synthesis of primary benzylamines from corresponding carbonyl compounds or alcohols.

A robust methodology utilizes commercially available heterogeneous nickel catalysts with easy-to-handle ammonia (B1221849) sources, such as aqueous ammonia, for the direct coupling of benzyl (B1604629) alcohols with ammonia via a "borrowing hydrogen" methodology. This approach, however, can be hampered by side-reactions, most notably the overalkylation of the desired primary amine to form secondary and tertiary amines. For instance, using a Ni/Al2O3–SiO2 catalyst can lead to full conversion of the starting benzyl alcohol, but the selectivity for the primary amine can be compromised by the formation of dibenzylamine (B1670424) as a major byproduct.

More recent advancements include the use of nickel nanoparticles (NiNPs) for the reductive amination of aldehydes via transfer hydrogenation. In this method, isopropanol (B130326) serves as the hydrogen donor, and the reaction proceeds efficiently without the need for an additional base. Nickel nanoparticles generated in situ from nickel(II) chloride and lithium powder have been shown to effectively catalyze the reaction of aromatic aldehydes with amines to yield N-benzylated amines in high yields.

Another innovative approach is a three-component, nickel-catalyzed reductive coupling of benzaldehydes, N-trimethylsilyl amines, and organic electrophiles. This strategy provides convergent access to complex amine structures that are challenging to prepare via traditional reductive amination. The reaction demonstrates broad tolerance for various substituents on the aromatic aldehyde, including both electron-donating and electron-withdrawing groups.

| Catalyst System | Starting Material | Amine Source | Reductant/Method | Key Features |

| Ni/Al2O3–SiO2 | Benzyl Alcohol | Aqueous NH3 | Borrowing Hydrogen | High conversion, but potential for overalkylation to secondary amines. |

| Nickel Nanoparticles (NiNPs) | Aromatic Aldehydes | Primary Amines | Isopropanol (Transfer Hydrogenation) | Base-free conditions; moderate to excellent yields of secondary amines. |

| Ni(OAc)2 / Tricyclohexylphosphine | Aldehydes | Primary/Secondary Amines | Hydrosilanes (e.g., TMDS) | One-pot, two-step procedure for secondary amines. |

| Ni Catalyst / N-trimethylsilyl amine | Benzaldehydes | N-trimethylsilyl amines | Stoichiometric Reductant | Three-component coupling with an organic halide; good for complex amines. |

Ruthenium catalysts are highly effective for the direct reductive amination of aldehydes and ketones, offering high efficiency and selectivity under mild conditions. These methods often represent the most straightforward route to enantiomerically enriched primary amines when chiral ligands are employed. researchgate.net

A novel and efficient ruthenium-catalyzed direct asymmetric reductive amination of α-alkoxy ketones has been developed, providing access to key chiral primary amine intermediates for active pharmaceutical ingredients. researchgate.net This highlights the utility of ruthenium catalysis in complex molecule synthesis where chirality is crucial. The development of new ruthenium catalysts that are stable to air and moisture simplifies their handling and application. researchgate.net

For the synthesis of achiral amines, ruthenium(II)-arene catalysts have been successfully used for the direct reductive amination of aldehydes with anilines, using hydrosilanes as the reductant under mild conditions. berkeley.edu Furthermore, ruthenium nanoparticles embedded in ordered mesoporous carbon have been developed for the reductive amination of imines with aldehydes, although this is more relevant for tertiary amine synthesis. nih.gov

The direct asymmetric reductive amination of sterically hindered ketones with ammonium (B1175870) salts and molecular hydrogen (H2) is also achievable with ruthenium catalysts. This method provides a direct pathway to synthetically valuable chiral primary amines, achieving high yields and excellent enantioselectivity (up to >99% ee).

| Catalyst Type | Substrate | Amine Source | Reductant | Key Features |

| Chiral Ru Catalyst | α-Alkoxy Ketone | Not specified | Not specified | Asymmetric synthesis of chiral primary amines. researchgate.net |

| Ru(II)-Arene Catalyst | Aldehydes | Anilines | Hydrosilane | Mild conditions for secondary amine synthesis. berkeley.edu |

| Chiral Ru Catalyst | Sterically Hindered Ketones | Ammonium Salts | H2 | Direct asymmetric synthesis of chiral primary amines with high ee. |

Copper-catalyzed reactions have gained prominence as a practical and scalable method for synthesizing primary benzylic amines, particularly through the functionalization of benzylic C-H bonds. These cross-dehydrogenative coupling (CDC) reactions avoid the need for pre-functionalized starting materials like aldehydes or ketones.

One highly practical route involves the copper-catalyzed C-H functionalization of alkylarenes to produce α-substituted primary benzylamines. This method is notable for its low catalyst loadings (as low as 0.1 mol %), scalability, and insensitivity to air and moisture, making it highly attractive for industrial applications. The process directly affords the amine hydrochloride salt, simplifying product isolation.

Another powerful strategy is the copper-catalyzed benzylic C(sp³)–H carbamation of alkylarenes. This operationally simple reaction transforms alkylarenes into Boc-protected benzylic amines, which can be easily deprotected under mild conditions. This approach circumvents issues associated with other amination methods that yield protected amines, such as tosyl amides, which require harsh deprotection conditions.

These copper-catalyzed CDC methods offer a more direct and atom-economical alternative to traditional multi-step sequences that begin with benzylic halogenation or oxidation followed by substitution or reductive amination.

| Catalyst System | Substrate | Amine Source | Reaction Type | Key Features |

| Copper Catalyst | Alkylarenes | Protected Amine Source | C-H Functionalization / CDC | Directly affords amine hydrochloride; scalable and air-insensitive. |

| Copper Catalyst | Alkylarenes | Boc-carbamate | Benzylic C(sp³)–H Carbamation | Produces easily deprotectable Boc-protected primary amines. |

| Cu2(BDC)2(DABCO) MOF | Benzylic Amines | (Homocoupling) | Dehydrogenative Homocoupling | Forms imines from primary benzylic amines. |

Organocatalytic Routes to Benzylic Amines

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. It offers a complementary approach to metal catalysis, often providing unique reactivity and selectivity while avoiding issues of metal toxicity and cost.

While triethylamine (B128534) is ubiquitously employed in organic synthesis as a non-nucleophilic base, its role as a direct catalyst for the formation of benzylic amines via addition reactions is not well-established in the scientific literature. It is commonly used in stoichiometric or greater amounts to neutralize acids generated in a reaction, such as in palladium-catalyzed aminohomologation of aryl halides where it serves as a base. In reactions such as the Knoevenagel condensation, triethylamine acts as a base catalyst to deprotonate an active methylene (B1212753) compound, which then attacks a carbonyl group. However, this does not represent a direct addition to form a benzylic amine. Research into the hydroamination of alkenes, a direct addition of an N-H bond across a C=C bond, shows that such reactions are typically catalyzed by transition metals or strong Brønsted acids. In fact, the addition of triethylamine has been shown to inhibit acid-catalyzed hydroamination reactions by neutralizing the acid catalyst. Therefore, this specific subsection of organocatalysis is not a common or validated route for the synthesis of benzylic amines.

Metal-Free Organocatalytic C-H Amination of Benzylic Positions

A significant advancement in the synthesis of benzylic amines is the direct C-H amination of benzylic positions, which circumvents the need for pre-functionalized starting materials. nih.govrsc.org Metal-free organocatalytic approaches are particularly noteworthy due to their reduced environmental impact and cost-effectiveness. These reactions typically involve the activation of a C(sp³)–H bond at the benzylic position, a challenging yet highly desirable transformation. researchgate.net

One such approach utilizes an organocatalyst to facilitate the reaction between a benzylic C-H substrate and an amine. nih.govrsc.org The reaction mechanism often proceeds through a radical pathway, where a radical initiator generates a benzylic radical. This radical intermediate then reacts with the amine to form the desired C-N bond. rsc.org The choice of oxidant is crucial in these systems, with compounds like tert-butylhydroperoxide being commonly employed. nih.gov These metal-free conditions allow for the smooth reaction of both primary and secondary benzylic C-H substrates with various amines, yielding mono-amination products in good to excellent yields. nih.govrsc.org

Visible-light-driven organocatalytic methods have also emerged as a powerful tool for C-H functionalization. In these systems, a photocatalyst, such as 9,10-dibromoanthracene, absorbs light and initiates the reaction cascade, leading to the formation of the benzylic amine under mild, room temperature conditions. researchgate.net

| Catalyst System | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Organocatalyst with Oxidant | Metal-free, direct C-N bond formation, good to excellent yields. | tert-Butylhydroperoxide as oxidant. | nih.govrsc.org |

| Visible-Light Photocatalysis | Mild reaction conditions, high functional group tolerance. | 9,10-dibromoanthracene as photocatalyst, N-fluorobenzenesulfonimide as oxidant. | researchgate.net |

Asymmetric Supramolecular Primary Amine Catalysis

The synthesis of chiral primary amines is of paramount importance in medicinal chemistry and materials science. rsc.org Asymmetric supramolecular primary amine catalysis represents a cutting-edge strategy to achieve high enantioselectivity in amination reactions. nih.govresearchgate.net This approach combines the principles of supramolecular chemistry, where non-covalent interactions are used to create a specific reaction environment, with the catalytic prowess of chiral primary amines. rsc.org

In this methodology, a chiral primary amine catalyst is often encapsulated within a supramolecular host, such as a cyclodextrin. nih.govresearchgate.net The host molecule's cavity provides a chiral microenvironment that directs the stereochemical outcome of the reaction. The substrate binds within this cavity, and the encapsulated catalyst then facilitates the asymmetric transformation. nih.govresearchgate.net This strategy has been successfully applied to reactions like asymmetric direct aldol (B89426) reactions, showcasing its potential for C-C bond formation, and the principles can be extended to C-N bond-forming reactions. nih.govresearchgate.net

The mechanism involves the formation of an enamine intermediate between the catalyst and one of the substrates, which then reacts enantioselectively with the other substrate. nih.govresearchgate.net The supramolecular host not only controls the stereochemistry but can also enhance reaction rates and selectivity by bringing the reactants into close proximity in a specific orientation. nih.govresearchgate.net This methodology offers a powerful tool for the synthesis of enantioenriched amines, including structural analogs of (3,4-Dibromophenyl)methanamine.

Regioselective Bromination Techniques for Aromatic Rings

The introduction of bromine atoms onto an aromatic ring with high regioselectivity is a cornerstone of synthesizing compounds like this compound. The precise positioning of the bromine atoms is critical for the final compound's properties and reactivity.

Electrophilic Bromination of Aromatic Amine Precursors

Electrophilic aromatic bromination is a widely used method for preparing aryl bromides. nih.govmdpi.comdntb.gov.uaresearchgate.net When the aromatic ring contains an activating group, such as an amine or a precursor to an amine group, this directs the incoming electrophile to the ortho and para positions. To achieve the desired 3,4-dibromo substitution pattern, careful consideration of the directing effects of the substituents is necessary.

The use of N-bromosuccinimide (NBS) is a common strategy for regioselective bromination. mdpi.com The reaction conditions, including the solvent, can significantly influence the outcome. For instance, using NBS in acetonitrile (B52724) can lead to highly para-selective bromination with respect to the most activating substituent. mdpi.com If the para position is blocked, bromination will occur at the ortho position. mdpi.com To obtain the 3,4-dibromo pattern on a phenylmethanamine precursor, one might start with a substrate that has a directing group that favors this substitution pattern or employ protecting group strategies to block more reactive sites.

Control of Substitution Patterns in Polybrominated Aromatic Systems

Achieving specific substitution patterns in polybrominated aromatic systems requires a nuanced understanding of the electronic and steric effects of the substituents. nih.gov The synthesis of polybrominated diphenyl ethers (PBDEs) provides insights into controlling bromination patterns, which can be applied to other aromatic systems. nih.gov

The order of introduction of substituents is crucial. For this compound, one might start with a monosubstituted benzene (B151609) derivative and introduce the bromine atoms sequentially. The existing substituent will direct the position of the first bromine atom. The electronic nature of this growing molecule will then dictate the position of the second bromine atom.

Controlling the reaction conditions, such as temperature, catalyst, and brominating agent, is essential to prevent the formation of undesired isomers. wku.edu In some cases, a mixture of isomers may be unavoidable, necessitating purification steps to isolate the desired product. Theoretical calculations can also be employed to predict the most likely substitution patterns, aiding in the design of synthetic routes. nih.govmdpi.comdntb.gov.uaresearchgate.net

Multi-Step Synthesis and Tandem Reactions for Dibromophenylmethanamine Scaffolds

The construction of the this compound scaffold often involves multi-step synthetic sequences. mit.edu Integrating multiple reaction steps into a single, continuous process, known as a tandem or telescoped synthesis, can significantly improve efficiency by eliminating the need for intermediate purification. mdpi.comnih.govsyrris.jp

Imine Condensation and Subsequent Transformations

A common and effective method for synthesizing primary amines is through the formation and subsequent reduction of an imine. masterorganicchemistry.com This process typically begins with the condensation of an aldehyde or ketone with a primary amine to form an imine, a molecule containing a C=N double bond. organic-chemistry.orgredalyc.org For the synthesis of this compound, this would involve the reaction of 3,4-dibromobenzaldehyde (B1583856) with a suitable nitrogen source, such as ammonia or a protected amine equivalent. organic-chemistry.org

The formation of the imine is a reversible reaction, and to drive it to completion, the water produced as a byproduct is often removed. nih.gov Once the imine is formed, it can be reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation. The combination of imine formation and reduction in a single pot is known as reductive amination. masterorganicchemistry.com

This two-step sequence can be part of a larger multi-step synthesis or a tandem reaction cascade, leading to the efficient construction of the desired dibromophenylmethanamine scaffold. nih.govrsc.org

| Reaction Step | Description | Key Considerations | Reference |

|---|---|---|---|

| Imine Condensation | Reaction of an aldehyde or ketone with a primary amine to form a C=N double bond. | Removal of water to drive the equilibrium towards the product. | organic-chemistry.orgredalyc.orgnih.gov |

| Imine Reduction | Conversion of the imine to an amine using a reducing agent. | Choice of reducing agent to avoid side reactions. | masterorganicchemistry.com |

| Reductive Amination | A one-pot procedure combining imine formation and reduction. | Efficient method for the synthesis of amines from carbonyl compounds. | masterorganicchemistry.com |

Sequential Functionalization of Aromatic Precursors

The synthesis of specifically substituted arylmethylamines, such as this compound, often relies on the sequential functionalization of readily available aromatic precursors. This strategy involves the step-wise introduction of substituents onto the aromatic ring and the elaboration of the aminomethyl group. A common approach begins with a pre-functionalized benzene ring, which then undergoes a series of reactions to install the desired groups at specific positions.

One versatile method involves the C–H functionalization of aromatic compounds. For instance, palladium-catalyzed reactions can create complex polycyclic structures through a cascade of C-H alkenylation and arylation, demonstrating the power of sequential bond formation. nih.gov Another modern approach is the site-selective introduction of functional groups via aryl sulfonium (B1226848) salts, which can then be converted to other functionalities like sulfonamides. nih.gov This two-step C–H sulfination sequence highlights a programmed approach to building molecular complexity. nih.gov

A direct and efficient route to primary arylmethylamines involves the transamination of aromatic aldehydes. organic-chemistry.org This method utilizes 2-amino-2-phenylpropanoate salts as the amine source and proceeds under mild conditions to afford a wide variety of arylmethylamines in high yields. organic-chemistry.org The reaction mechanism is proposed to involve the formation of an imine intermediate, which then undergoes decarboxylation and hydrolysis. organic-chemistry.org For a target like this compound, this would entail the synthesis of 3,4-dibromobenzaldehyde as a key intermediate, which would then be subjected to transamination.

The synthesis of structural analogs, such as 3,4-dimethoxyphenethylamine, provides a blueprint for sequential functionalization. A reported synthesis starts with 3,4-dihydroxybenzyl chloride, which is first methylated to form the dimethoxy derivative. This intermediate is then cyanated and subsequently reduced, for instance using a Raney's nickel or palladium on carbon catalyst with hydrogen, to yield the final phenethylamine (B48288) product. This pathway demonstrates a classic sequence of protection/modification followed by functional group transformation to achieve the target structure.

| Precursor Type | Functionalization Strategy | Key Intermediates | Target Class |

| Aromatic Aldehydes | Decarboxylative Transamination | Imine Intermediate | Primary Arylmethylamines |

| Substituted Benzyl Halides | Sequential Substitution & Reduction | Cyanobenzene derivative | Primary Arylmethylamines |

| Aniline Derivatives | Palladium-Catalyzed Cascade | N/A | Fused Indole Derivatives |

| Aryl Sulfonium Salts | C-H Sulfination Sequence | Hydroxymethyl Sulfone | Aryl Sulfonamides |

Enantioselective Synthesis and Stereochemical Control in Arylmethylamine Formation

The biological activity of chiral arylmethylamines is often stereospecific, making enantioselective synthesis a critical aspect of their preparation. Achieving stereochemical control in the formation of these compounds can be approached through two primary strategies: asymmetric synthesis, which creates a specific enantiomer directly, or resolution, which separates a racemic mixture into its constituent enantiomers. Both methodologies have seen significant advancements, particularly through the use of transition metal catalysis and enzymatic processes.

Palladium(II) catalysis has become a powerful tool for the enantioselective synthesis of chiral amines due to its high reactivity, versatility, and functional group tolerance. snnu.edu.cn These methods often involve the use of chiral ligands that coordinate to the palladium center, creating a chiral environment that directs the stereochemical outcome of the reaction.

One notable advancement is the palladium-catalyzed, enantioselective three-component reaction of sulfonamides, aldehydes, and arylboronic acids. organic-chemistry.org This process generates reactive imines in situ, which then undergo an enantioselective addition of the aryl group from the boronic acid. organic-chemistry.org The use of a chiral bis(oxazoline) ligand with a Pd(TFA)₂ catalyst has proven effective for a wide range of substrates, producing α-arylamines with high yields and enantioselectivities. organic-chemistry.org This method is operationally simple and tolerant of air and moisture. organic-chemistry.org

Another strategy involves the enantioselective functionalization of C–H bonds. The discovery of chiral acetyl-protected aminoethyl quinoline (B57606) (APAQ) ligands has enabled the Pd(II)-catalyzed enantioselective arylation of prochiral methylene C–H bonds. nih.gov This approach allows for the direct formation of chiral centers from saturated aliphatic precursors, representing a significant step forward in asymmetric C–H activation. snnu.edu.cnnih.gov While this has been demonstrated primarily on aliphatic amides, the principle extends to the synthesis of benzylic amines. nih.gov

| Catalytic System | Reaction Type | Substrates | Key Feature |

| Pd(TFA)₂ / Chiral Bis(oxazoline) | Three-Component Reaction | Sulfonamides, Aldehydes, Arylboronic acids | In situ imine formation; air and moisture tolerant organic-chemistry.org |

| Pd(II) / APAQ Ligands | C(sp³)–H Arylation | Aliphatic Amides, Aryl Iodides | Enantioselective activation of prochiral methylene C-H bonds nih.gov |

| Pd(II) / MPAA Ligands | C–H Functionalization | Various substrates with directing groups | Ligand acts as an internal base in the C-H metalation step snnu.edu.cn |

Kinetic resolution is a widely used technique for separating racemic mixtures. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. wikipedia.org

A particularly effective method for benzylic amines is dynamic kinetic resolution (DKR). DKR combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Chemoenzymatic DKR processes are highly efficient, often pairing a metal catalyst for racemization with a lipase (B570770) for enantioselective acylation. researchgate.net For example, a palladium nanocatalyst has been shown to be highly active for the racemization of primary benzyl amines, which, when used in conjunction with a thermostable lipase like Novozym 435, can achieve complete conversion to an optically pure amide in a matter of hours. researchgate.net

Kinetic resolution can also be achieved using non-enzymatic chiral acylating agents. nih.govethz.ch Chiral hydroxamic acids have been developed as effective reagents for the resolution of various amines. nih.govethz.ch These resolutions can proceed at room temperature and offer good selectivity, allowing for the isolation of enantioenriched amines. nih.gov The development of reusable, polymer-supported reagents further enhances the practicality of this approach for larger-scale applications. ethz.ch

| Resolution Method | Catalyst / Reagent | Principle | Advantage |

| Dynamic Kinetic Resolution (DKR) | Palladium Nanocatalyst & Lipase (e.g., Novozym 435) | Enantioselective acylation of one enantiomer coupled with racemization of the other. researchgate.net | Theoretical 100% yield of a single enantiomeric product. researchgate.net |

| Catalytic Kinetic Resolution | Chiral Hydroxamic Acid & N-Heterocyclic Carbene | Enantioselective amidation reaction. acs.org | Proceeds at room temperature; byproducts are volatile. acs.org |

| Stoichiometric Kinetic Resolution | Chiral Acylating Agent (e.g., (S)-mandelic acid derivative) | Differential rates of acylation between enantiomers. nih.gov | Can be effective for various N-heterocycles. nih.gov |

Elucidating Reaction Mechanisms and Chemical Reactivity of 3,4 Dibromophenyl Methanamine Derivatives

Fundamental Reactivity of the Primary Amine Moiety

The primary amine group is a key functional moiety in (3,4-Dibromophenyl)methanamine, largely defining its fundamental chemical character. The nitrogen atom's lone pair of electrons confers both nucleophilicity and basicity, allowing it to participate in a wide array of chemical reactions and intermolecular interactions.

As a primary amine, the nitrogen atom in this compound acts as a potent nucleophile, readily attacking electrophilic centers to form new carbon-nitrogen bonds. This reactivity is central to its use in synthetic chemistry for the construction of more complex molecular architectures. Two of the most common derivatization reactions are acylation and alkylation.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. For instance, the reaction of this compound with acetyl chloride in the presence of a base like pyridine (B92270) results in the formation of N-(3,4-dibromobenzyl)acetamide. The base is necessary to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Alkylation reactions introduce alkyl groups onto the nitrogen atom. The primary amine can react with alkyl halides in nucleophilic substitution reactions. For example, reaction with one equivalent of an alkyl halide can produce a secondary amine, which can be further alkylated to a tertiary amine and subsequently to a quaternary ammonium (B1175870) salt. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. However, specific synthetic strategies, such as reductive amination or the use of protecting groups, can achieve selective mono-alkylation.

| Reaction Type | Reagent Example | Product Example | Typical Conditions |

| Acylation | Acetyl Chloride | N-(3,4-dibromobenzyl)acetamide | Inert solvent (e.g., DCM), Base (e.g., Pyridine or Triethylamine), Room Temperature |

| Alkylation | Methyl Iodide | (3,4-Dibromophenyl)-N-methylmethanamine | Polar solvent (e.g., THF, DMF), Base (e.g., K₂CO₃), Heat |

The primary amine group is a key participant in the formation of non-covalent supramolecular assemblies, primarily through hydrogen bonding. The N-H protons of the amine can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atom can serve as a hydrogen bond acceptor. These interactions are crucial in determining the solid-state structure and crystal packing of this compound derivatives.

In the solid state, benzylamine (B48309) derivatives are known to form various hydrogen bonding networks. These can include N-H···N interactions between amine groups, leading to the formation of chains or dimeric structures. Furthermore, the amine group can interact with other functional groups within the same or adjacent molecules. The presence of bromine atoms on the phenyl ring can also influence the supramolecular structure through halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole) and can interact with nucleophilic sites, including the nitrogen of the amine group. Additionally, N-H···π interactions, where the amine's hydrogen atoms interact with the electron cloud of an adjacent aromatic ring, can play a role in the conformational preferences and crystal packing of these molecules. researchgate.netnii.ac.jpnih.gov

Reactivity Profile of the Dibrominated Aromatic Ring

The two bromine atoms attached to the aromatic ring of this compound are key functional handles for a variety of powerful synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the positions of bromination.

The carbon-bromine bonds on the aromatic ring are susceptible to oxidative addition by palladium(0) catalysts, initiating catalytic cycles that lead to a diverse range of coupled products. The differential reactivity of the two bromine atoms can sometimes be exploited for regioselective transformations. rsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond. It is widely used to synthesize biaryl compounds. By using a stoichiometric amount of the boronic acid, it is possible to achieve mono-arylation, with the potential for a second, different aryl group to be introduced in a subsequent step. rsc.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org This is a powerful method for synthesizing complex diaryl or alkyl-aryl amines. With this compound as a substrate, intermolecular coupling can lead to the formation of oligomeric or polymeric structures if reacted with a diamine.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to create a C-C bond, yielding an arylethyne derivative. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of conjugated systems for materials science applications.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new C-C bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly valuable for the synthesis of stilbenes and other vinyl-aromatic compounds.

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System Example |

| Suzuki-Miyaura | Arylboronic Acid | C-C (sp²-sp²) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd₂(dba)₃ + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd(PPh₃)₂Cl₂ + CuI + Base (e.g., Et₃N) |

| Heck | Alkene | C-C (sp²-sp²) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base (e.g., Et₃N) |

The presence of two bromine atoms on the aromatic ring significantly influences its reactivity towards electrophilic aromatic substitution. Halogens like bromine exhibit a dual electronic effect. Inductively, they are electron-withdrawing due to their high electronegativity, which deactivates the ring, making it less reactive towards electrophiles than unsubstituted benzene (B151609). stackexchange.commsu.edu

In the context of cross-coupling reactions, the electronic and steric environment of each bromine atom can lead to differences in reactivity, potentially allowing for regioselective mono-functionalization. rsc.org Generally, the more electron-deficient or less sterically hindered C-Br bond will react faster in palladium-catalyzed oxidative addition steps. rsc.org

Transformations at the Benzylic Carbon Center

The benzylic carbon—the CH₂ group attached to both the aromatic ring and the amine—is another site of significant reactivity. Its position adjacent to the aromatic ring allows for the stabilization of radical, cationic, or anionic intermediates through resonance, making the benzylic hydrogens more reactive than typical alkyl C-H bonds. chemistry.coachchemistrysteps.commasterorganicchemistry.com

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, can oxidize the benzylic carbon. chemistrysteps.commasterorganicchemistry.com If the amine group is appropriately protected (for example, as an amide), the benzylic CH₂ group can be oxidized to a carbonyl group. This would transform the (protected) this compound into the corresponding 3,4-dibromobenzamide. Without protection, the amine group itself is also susceptible to oxidation.

Benzylic Halogenation: The benzylic hydrogens can be selectively replaced with a halogen, typically bromine, through a free-radical halogenation reaction. chemistrysteps.commasterorganicchemistry.com A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. libretexts.orglibretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of a benzylic bromide. This introduces a good leaving group at the benzylic position, opening pathways for subsequent nucleophilic substitution or elimination reactions. youtube.com

| Transformation | Reagent(s) | Product Type | Key Intermediate |

| Benzylic Oxidation | KMnO₄ or Na₂Cr₂O₇, H₂SO₄ | Carbonyl Compound | Benzylic radical/cation |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator/Light | Benzylic Bromide | Resonance-stabilized benzylic radical |

Selective Benzylic C-H Activation and Oxidation Processes

The benzylic position of this compound is susceptible to selective C-H activation and subsequent oxidation, a transformation of significant value in organic synthesis. This reactivity stems from the relative weakness of the benzylic C-H bond, which is a consequence of the resonance stabilization of the resulting benzylic radical or cationic intermediate. libretexts.orgchemistrysteps.com

The oxidation of benzylamines to the corresponding imines or carbonyl compounds can be achieved through various catalytic systems. Common mechanisms often involve either a single electron transfer (SET), hydrogen atom transfer (HAT), or hydride transfer. rsc.orgresearchgate.net For instance, the oxidation of substituted benzylamines by reagents like cetyltrimethylammonium permanganate (CTAP) is proposed to occur via a hydride-ion transfer from the benzylic carbon to the oxidant in the rate-determining step. ias.ac.in This generates a carbocationic intermediate that is stabilized by the adjacent phenyl ring. The electron-withdrawing nature of the dibromo substituents in this compound would be expected to destabilize such a positively charged intermediate, thereby slowing down the rate of this type of oxidation compared to unsubstituted benzylamine.

Transition metal complexes, particularly those of ruthenium, copper, and manganese, are also effective catalysts for benzylic C-H oxidation, often using environmentally benign oxidants like molecular oxygen or peroxides. nih.govmdpi.com The mechanism can proceed through the formation of a metal-oxo species that abstracts a hydrogen atom from the benzylic position. researchgate.net In some cases, a radical pathway is initiated, where a radical scavenger can significantly inhibit the reaction, indicating the presence of radical intermediates. nih.gov

The selectivity of C-H activation can be finely tuned. Synergistic catalysis combining single electron transfer (SET) and hydrogen atom transfer (HAT) has been shown to switch the regioselectivity of C-H functionalization in benzylamines. rsc.org This approach allows for precise targeting of the benzylic C-H bond, overriding the inherent reactivity of other positions. rsc.org

The ultimate product of oxidation depends on the reaction conditions and the oxidant used. Mild oxidation typically yields the corresponding imine, which can be hydrolyzed to an aldehyde. More vigorous oxidation using strong agents like potassium permanganate (KMnO₄) can cleave the alkyl chain and oxidize the benzylic carbon directly to a carboxylic acid, provided at least one benzylic hydrogen is present. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic position of derivatives of this compound is highly amenable to nucleophilic substitution reactions. This enhanced reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 mechanisms. libretexts.orgchemistrysteps.comkhanacademy.org

Sₙ1 Mechanism: For a derivative with a good leaving group at the benzylic position (e.g., a halide), the Sₙ1 pathway proceeds through the formation of a benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic π-system. libretexts.org Although the two bromine atoms on the ring are electron-withdrawing and would generally destabilize a carbocation, the resonance stabilization provided by the phenyl ring is a powerful effect that still facilitates this pathway, particularly with tertiary or secondary benzylic substrates in polar, protic solvents.

Sₙ2 Mechanism: Primary benzylic halides or similar substrates readily undergo Sₙ2 reactions. The transition state of this concerted mechanism is also stabilized by the overlap of the p-orbitals of the phenyl ring with the p-orbital of the benzylic carbon undergoing substitution. This conjugation lowers the energy of the transition state, accelerating the reaction rate. For this compound itself to act as a nucleophile, it can react with electrophiles like benzyl (B1604629) halides. The rate of such a reaction would be influenced by the electronic effects of the bromine substituents. As electron-withdrawing groups, the bromines decrease the electron density on the phenyl ring and, to a lesser extent, the nucleophilicity of the amino group, which would likely result in a slower reaction rate compared to an unsubstituted benzylamine. researchgate.net

One-pot procedures combining nucleophilic substitution with subsequent reactions, such as the copper-catalyzed cycloaddition of azides formed in situ, have proven to be efficient synthetic strategies for benzylic derivatives. nih.gov

Advanced Mechanistic Investigation Techniques

To fully understand the reaction pathways and intermediates involved in the transformations of this compound derivatives, a combination of kinetic and spectroscopic methods is employed. These techniques provide deep insights into rate-determining steps, transition state structures, and the existence of transient species.

Kinetic Studies for Reaction Pathway Elucidation

Kinetic studies are fundamental to determining reaction mechanisms. By measuring reaction rates under various conditions (e.g., changing substrate or reagent concentrations), the order of the reaction with respect to each component can be established. For instance, the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate was found to be first-order with respect to both the amine and the oxidant. ias.ac.in

Kinetic Isotope Effect (KIE): A powerful tool for probing the rate-determining step is the kinetic isotope effect. This involves replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. A substantial primary KIE (typically kH/kD > 2) is observed when the C-H bond being broken is involved in the rate-determining step. In the oxidation of benzylamine derivatives, a large KIE (kH/kD values ranging from 5.6 to 13) upon deuteration of the benzylic C-H bond confirms that the cleavage of this bond is indeed rate-limiting. ias.ac.inacs.orgnih.gov This has been used to support mechanisms involving hydride transfer or hydrogen atom abstraction at this position. ias.ac.innih.gov

Hammett Plots: To quantify the influence of substituents on the reaction rate, Hammett plots are often constructed. These plots correlate the logarithm of the reaction rate constants (log k) for a series of substituted compounds against the Hammett substituent constant (σ). wikipedia.org The slope of this plot, known as the reaction constant (ρ, rho), provides insight into the charge development at the reaction center in the transition state. wikipedia.orgviu.ca For reactions of substituted benzylamines, a negative ρ value indicates the buildup of positive charge (or loss of negative charge) in the transition state, which is stabilized by electron-donating groups. ias.ac.in Conversely, a positive ρ value suggests the buildup of negative charge, stabilized by electron-withdrawing groups. acs.org Nonlinear or biphasic Hammett plots can indicate a change in the reaction mechanism or rate-determining step as the electronic nature of the substituent is varied. researchgate.netiitd.ac.in

Spectroscopic Probes for Intermediates and Transition States

While kinetic studies provide information about reaction rates and transition states, spectroscopic techniques can be used to directly observe and characterize reactive intermediates that may be present in low concentrations and have short lifetimes.

UV-Visible Spectroscopy: Rapid-scanning stopped-flow spectroscopy is a powerful method for monitoring fast reactions. By recording UV-visible spectra at millisecond intervals after mixing reagents, the formation and decay of transient species with distinct chromophores can be observed. This technique has been used to detect chemical intermediates in the enzymatic oxidation of benzylamines, such as enzyme-substrate Schiff base complexes and quinonoid species, by identifying new absorbance bands during the reaction. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is specifically used to detect and characterize species with unpaired electrons, such as free radicals or certain metal complexes. In the context of C-H activation or oxidation reactions that may proceed via a radical mechanism, EPR can provide definitive evidence for the involvement of radical intermediates.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify reaction intermediates by directly sampling the reaction mixture. This method allows for the determination of the mass-to-charge ratio of transient species, providing crucial information about their composition.

By combining these advanced kinetic and spectroscopic techniques, a comprehensive picture of the reaction mechanism can be constructed, detailing the entire pathway from reactants to products, including the elusive transition states and intermediates that govern the chemical reactivity of this compound and its derivatives.

Table of Mentioned Compounds

Computational and Theoretical Chemistry Studies on 3,4 Dibromophenyl Methanamine

Quantum Mechanical Investigations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Molecular Geometries and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of (3,4-Dibromophenyl)methanamine. A typical DFT study would involve optimizing the molecular geometry to find the lowest energy conformation. This provides precise bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would elucidate how the bromine and aminomethyl substituents influence the geometry of the benzene (B151609) ring. Following geometry optimization, a vibrational analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be compared with experimental data to confirm the structure.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-Br bond lengths | ~1.90 Å |

| C-C (side chain) bond length | ~1.51 Å |

| C-N bond length | ~1.47 Å |

| C-C-C (ring) bond angles | ~119 - 121° |

| C-C-Br bond angles | ~119 - 121° |

| H-N-H bond angle | ~107° |

Note: These are representative values and would need to be calculated specifically for this compound.

Elucidating Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states. For this compound, one could investigate reactions such as N-acylation or reactions involving the aromatic ring.

The process involves locating the transition state structure for a given reaction, which is a first-order saddle point on the potential energy surface. Vibrational frequency analysis of the transition state would show a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is crucial for understanding the reaction kinetics.

Conformational Analysis and Molecular Recognition Studies

The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has a flexible side chain, and its rotation around the C-C and C-N bonds can lead to different conformers. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable conformers.

Molecular recognition studies, often employing molecular docking simulations, could predict how this compound interacts with biological macromolecules like proteins or DNA. These simulations would place the molecule in the binding site of a target and calculate the binding affinity, providing insights into its potential biological activity.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data. As mentioned, DFT calculations can predict IR and Raman spectra. Additionally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis).

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated. These theoretical predictions can be compared with experimental spectra to confirm the structure and assign the observed signals to specific atoms in the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature |

| ¹H NMR | Aromatic protons: ~7.0-7.8 ppm |

| Methylene (B1212753) protons (-CH₂-): ~3.8-4.2 ppm | |

| Amine protons (-NH₂): ~1.5-2.5 ppm (variable) | |

| ¹³C NMR | Aromatic carbons: ~120-140 ppm |

| Methylene carbon (-CH₂-): ~45 ppm | |

| IR Spectroscopy | N-H stretching: ~3300-3400 cm⁻¹ |

| C-H (aromatic) stretching: ~3000-3100 cm⁻¹ | |

| C-N stretching: ~1000-1200 cm⁻¹ | |

| C-Br stretching: ~500-650 cm⁻¹ |

Note: These are approximate ranges and the precise values would be determined by specific calculations.

Concluding Remarks and Future Research Endeavors

Synthesis and Reactivity: Challenges and Opportunities

The synthesis and reactivity of (3,4-Dibromophenyl)methanamine are governed by the interplay of the electron-withdrawing bromine atoms and the nucleophilic amino group. While established methods for the synthesis of benzylamines can be adapted, the specific substitution pattern of this compound presents unique challenges and opportunities.

Synthetic Challenges:

Selective Functionalization: The two bromine atoms on the aromatic ring exhibit different reactivities, which can be a challenge for regioselective transformations. Achieving selective substitution at either the C3 or C4 position requires careful control of reaction conditions and the choice of catalysts.

Competing Reactions: The presence of the amine group can interfere with certain reactions targeting the aryl bromides, such as lithiation or Grignard reagent formation, due to its acidity. Protection of the amine may be necessary, adding extra steps to the synthetic sequence.

Harsh Reaction Conditions: Some synthetic routes may require harsh conditions that could lead to side reactions or degradation of the starting material or product. For instance, high temperatures in cross-coupling reactions could lead to debromination or other unwanted side products.

Synthetic Opportunities:

Diverse Functionalization: The two bromine atoms serve as valuable handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potentially interesting properties.

Sequential Cross-Coupling: The differential reactivity of the two bromine atoms could be exploited for sequential cross-coupling reactions, enabling the synthesis of complex, unsymmetrically substituted molecules in a controlled manner.

Novel Scaffolds: The this compound core can serve as a building block for the synthesis of novel heterocyclic compounds and other complex molecular architectures.

Reactivity Challenges:

Oxidation Sensitivity: The benzylamine (B48309) moiety can be susceptible to oxidation, which may limit the scope of applicable reaction conditions.

Control of N-Alkylation: While the amine group allows for N-alkylation, controlling the degree of substitution to achieve mono-, di-, or tri-alkylation can be challenging.

Reactivity Opportunities:

Ligand Development: The nitrogen atom of the methanamine group can act as a coordination site for metal ions, making this compound a potential ligand for catalysis. The electronic properties of the ligand can be tuned by modifying the substituents on the aromatic ring via the bromine atoms.

Polymer Synthesis: The bifunctional nature of the molecule, with two reactive bromine atoms and an amino group, makes it a potential monomer for the synthesis of novel polymers. For example, it could be used in polycondensation reactions to create polymers with unique electronic or thermal properties. Brominated polymers are known for their use as flame retardants wikipedia.orgcetjournal.it.

Advancements in Computational Modeling and Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding experimental work and accelerating the discovery of new applications.

Predictive Modeling of Physicochemical Properties:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These models can be employed to predict various properties of this compound and its derivatives. By correlating structural features (descriptors) with experimental data, it is possible to predict properties such as solubility, lipophilicity (logP), and potential biological activity acdlabs.comnih.govnih.gov. For halogenated aromatic compounds, electronic properties derived from quantum chemical computations have been shown to be effective descriptors in QSAR models nih.gov.

Molecular Mechanics and Dynamics: These methods can be used to study the conformational landscape of the molecule and its interactions with other molecules or materials. This is particularly relevant for understanding its potential as a ligand or its incorporation into larger systems.

Density Functional Theory (DFT) Studies:

Electronic Structure and Reactivity: DFT calculations can provide detailed insights into the electronic structure of this compound, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These calculations help in understanding the reactivity of different sites in the molecule, such as the relative reactivity of the two bromine atoms in nucleophilic substitution or cross-coupling reactions nih.govresearchgate.netnih.gov.

Spectroscopic Properties: DFT can be used to predict spectroscopic properties such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the characterization of the synthesized compound and its derivatives.

The following table provides a hypothetical example of physicochemical properties of this compound that could be predicted using computational methods.

| Property | Predicted Value | Computational Method |

| Molecular Weight | 264.96 g/mol | --- |

| logP | 2.5 - 3.5 | QSPR |

| pKa (amine) | 8.5 - 9.5 | DFT |

| Dipole Moment | 2.0 - 3.0 D | DFT |

| HOMO-LUMO Gap | 5.0 - 6.0 eV | DFT |

Note: The values in this table are illustrative and would need to be confirmed by specific computational studies.

Cross-Disciplinary Research Directions in Materials and Catalysis

The unique structural features of this compound open up avenues for research in materials science and catalysis.

Materials Science:

Flame Retardants: Brominated organic compounds are widely used as flame retardants in various polymers wikipedia.orgcetjournal.itsamaterials.com. The high bromine content of this compound makes it a promising candidate for incorporation into polymer backbones or as an additive to enhance the fire resistance of materials.

Novel Polymers: As a bifunctional monomer, it can be used in polymerization reactions to create novel polymers with tailored properties. For instance, polyamines and polyamides derived from this monomer could exhibit interesting thermal stability, mechanical strength, or optical properties. The bromine atoms could also be post-functionalized to further modify the polymer's characteristics rsc.orggoogle.com.

Organic Electronics: The aromatic core and the potential for extensive functionalization through the bromine atoms suggest that derivatives of this compound could be explored as components in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Catalysis:

Ligand Synthesis: The amine functionality allows for the synthesis of a variety of ligands for transition metal catalysis. The electronic and steric properties of these ligands can be systematically tuned by replacing the bromine atoms with different substituents. This could lead to the development of highly efficient and selective catalysts for a range of organic transformations.

Palladium Catalysis: Benzylamines can be utilized in palladium-catalyzed reactions, and the presence of bromine atoms offers additional reaction sites nih.govchu-lab.orgnih.govresearchgate.net. For example, intramolecular C-H activation/C-Br coupling could lead to the formation of novel heterocyclic systems.

Organocatalysis: The amine group itself can act as an organocatalyst for certain reactions. The electronic nature of the aromatic ring, influenced by the bromine atoms, could modulate the catalytic activity and selectivity of the amine.

The following table summarizes potential research directions for this compound in these cross-disciplinary fields.

| Research Area | Potential Application | Key Features Utilized |

| Materials Science | Flame Retardant Additive | High bromine content |

| Monomer for High-Performance Polymers | Bifunctionality (amine and two bromines) | |

| Precursor for Organic Electronic Materials | Aromatic core, functionalization handles | |

| Catalysis | Tunable Ligand for Metal Catalysis | Coordinating amine group, modifiable aryl bromides |

| Substrate for Palladium-Catalyzed Reactions | Amine directing group, reactive C-Br bonds | |

| Organocatalyst | Basic amine functionality |

常见问题

Q. What are the recommended laboratory safety protocols for handling (3,4-Dibromophenyl)methanamine?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (inspected for integrity), chemical-resistant lab coats, and safety goggles. For prolonged exposure, wear a full-face respirator with organic vapor cartridges if ventilation is insufficient .

- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid flushing into drains .

- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Storage: Store in a cool, dry place away from oxidizers and acids, in airtight containers labeled with GHS hazard symbols (H315, H319, H335) .

Q. What synthetic routes are commonly employed for this compound?

Methodological Answer:

- Nucleophilic Substitution: React 3,4-dibromobenzyl bromide with ammonia or hexamethylenetetramine in ethanol under reflux. Purify via recrystallization or column chromatography .

- Reductive Amination: Starting from 3,4-dibromobenzaldehyde, condense with ammonium acetate followed by reduction using NaBH4 or catalytic hydrogenation (Pd/C, H₂). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) .

- Workup: Neutralize acidic byproducts with 5% Na2CO3, extract with dichloromethane, and dry over MgSO4 .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- 1H NMR: Expect aromatic protons as a doublet (J = 8.5 Hz) at δ 7.4–7.6 ppm due to para-bromine substituents. The benzylic -CH2NH2 group appears as a triplet (J = 6.0 Hz) at δ 3.2–3.5 ppm, with amine protons broadened at δ 1.5–2.5 ppm (exchangeable in D2O) .

- 13C NMR: Aromatic carbons adjacent to bromine resonate at δ 120–130 ppm, while the benzylic carbon appears at δ 40–45 ppm .

- HSQC/HMBC: Correlate benzylic protons to adjacent carbons to confirm connectivity. Use DMSO-d6 for solubility and to observe NH2 protons .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density. Bromine’s electron-withdrawing effect directs electrophilic substitution to the para position of the amine .

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to assess susceptibility to Pd-catalyzed Buchwald-Hartwig amination. A smaller gap (~5 eV) suggests higher reactivity .

- Solvent Effects: Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group in SNAr reactions .

Q. How does steric hindrance from bromine substituents influence catalytic amination efficiency?

Methodological Answer:

- Steric Parameters: Use Tolman’s cone angle or %VBur to quantify steric bulk. Bromine’s van der Waals radius (1.85 Å) increases steric hindrance, reducing catalyst turnover in Suzuki-Miyaura couplings .

- Catalyst Screening: Test bulky ligands (e.g., XPhos, SPhos) to mitigate deactivation. For example, XPhos/Pd(OAc)2 achieves >80% yield in aryl amination at 100°C .

- Kinetic Studies: Monitor reaction via in situ IR to identify rate-limiting steps. Steric hindrance often delays oxidative addition, requiring higher temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。